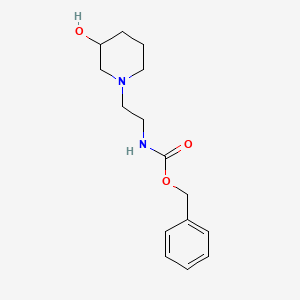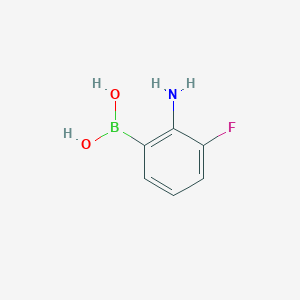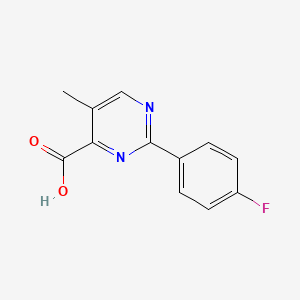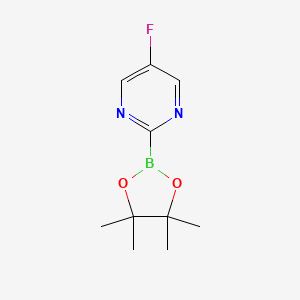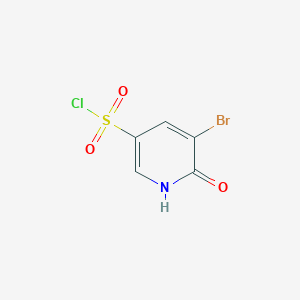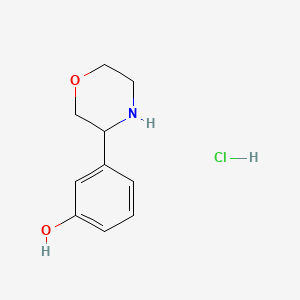
3-(Morpholin-3-yl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-3-yl)phenol hydrochloride is an organic compound that features a morpholine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-3-yl)phenol hydrochloride typically involves the reaction of phenol with morpholine under specific conditions. One common method involves the use of a coupling reaction between phenol and morpholine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
3-(Morpholin-3-yl)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Morpholin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the morpholine ring can interact with biological receptors and enzymes. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinophenol: A closely related compound with similar chemical properties.
4-Morpholinophenol: Another isomer with a different position of the morpholine ring.
2-Morpholinophenol: An isomer with the morpholine ring attached at the ortho position.
Uniqueness
3-(Morpholin-3-yl)phenol hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2901100-15-8 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-morpholin-3-ylphenol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c12-9-3-1-2-8(6-9)10-7-13-5-4-11-10;/h1-3,6,10-12H,4-5,7H2;1H |
InChI Key |
NNFAGYQOIVKNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3,3-bis(methylsulfanyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13459526.png)
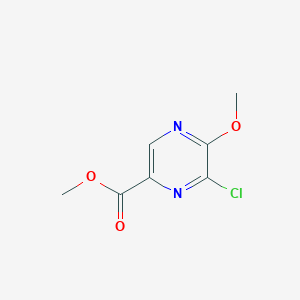
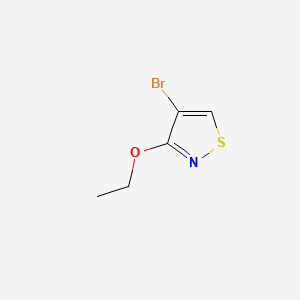

![6-Bromo-2,3-dihydrospiro[indene-1,4'-oxan]-3-one](/img/structure/B13459553.png)

![[4-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B13459567.png)
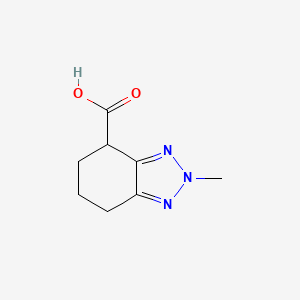
![6-Tert-butyl-1-azaspiro[3.3]heptane](/img/structure/B13459586.png)
